molecular formula C4H8O3 B1599618 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid CAS No. 40662-45-1

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid

Cat. No.: B1599618
CAS No.: 40662-45-1
M. Wt: 110.14 g/mol
InChI Key: BWLBGMIXKSTLSX-WFGJKAKNSA-N
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Description

. This compound is used extensively in research due to its unique properties and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the study of enzyme kinetics and metabolic flux analysis. The deuterium atoms in this compound provide a unique advantage in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace the compound’s pathway through different biochemical reactions. The interactions of this compound with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase are of particular interest, as these enzymes play crucial roles in cellular metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key metabolic enzymes, thereby altering the metabolic flux within cells. Additionally, the compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Studies have shown that this compound can influence cell proliferation and differentiation, making it a valuable tool for understanding cellular responses to metabolic changes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. The deuterium atoms in the compound can alter the reaction kinetics, providing insights into the mechanism of enzyme action. For example, this compound has been shown to inhibit the activity of lactate dehydrogenase by binding to its active site, thereby preventing the conversion of pyruvate to lactate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cellular function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing the conversion of pyruvate to lactate and acetyl-CoA, respectively. The compound’s presence can alter metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid can be synthesized through several methods. One common approach involves the deuteration of 2-Hydroxy-2-methylpropanoic acid. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of specialized equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid lies in its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool for scientists .

Properties

IUPAC Name

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBGMIXKSTLSX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440609
Record name 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40662-45-1
Record name 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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